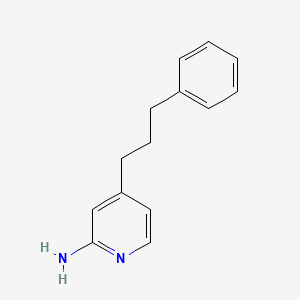

4-(3-Phenylpropyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84824-94-2 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

4-(3-phenylpropyl)pyridin-2-amine |

InChI |

InChI=1S/C14H16N2/c15-14-11-13(9-10-16-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H2,15,16) |

InChI Key |

KPQUJNDMWHPOOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC(=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Phenylpropyl Pyridin 2 Amine

Retrosynthetic Analysis and Key Disconnections for the 4-(3-Phenylpropyl)pyridin-2-amine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comlakotalakes.com For this compound, two primary disconnection points are logical: the C-C bond between the pyridine (B92270) ring and the phenylpropyl side chain, and the C-N bond of the amino group.

Disconnection 1: C4-Alkyl Bond

This disconnection breaks the bond between the pyridine C4 position and the propyl chain. This leads to a 4-substituted pyridine synthon (electrophilic) and a phenylpropyl organometallic synthon (nucleophilic), or vice-versa. The corresponding synthetic equivalents would be a 4-halopyridin-2-amine and a (3-phenylpropyl)metal reagent, or a 2-amino-4-lithiated (or boronic) pyridine and a 3-phenylpropyl halide. This approach is common in modern catalytic methods.

Disconnection 2: C2-Amino Bond

This strategy involves breaking the C-N bond, suggesting the amination of a 4-(3-phenylpropyl)pyridine (B1219276) precursor. This would involve a 4-(3-phenylpropyl)pyridine synthon that needs to be activated for nucleophilic substitution or a cross-coupling amination reaction.

Disconnection 3: Building the Pyridine Ring

A more fundamental approach involves constructing the substituted pyridine ring from acyclic precursors. This is often achieved through condensation reactions, such as the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. advancechemjournal.com

Classical Synthetic Routes to this compound

Classical routes typically involve multi-step sequences that may not rely on modern catalytic methods.

Multi-step Reaction Sequences for Preparation

A plausible classical synthesis could start from a pre-functionalized pyridine derivative. For instance, starting with 2-amino-4-methylpyridine, a series of reactions could elongate the methyl group. Another approach involves the nitration of pyridine-N-oxide, followed by functionalization and subsequent reduction of the nitro group to an amine. semanticscholar.org

A potential multi-step sequence could be:

Starting Material: 4-Picoline (4-methylpyridine).

Step 1: Benzaldehyde (B42025) Condensation: Reaction of 4-picoline with benzaldehyde to form 4-styrylpyridine.

Step 2: Hydrogenation: Reduction of the double bond to yield 4-(2-phenylethyl)pyridine. To obtain the desired 3-phenylpropyl sidechain, a different starting material like 4-pyridinecarboxaldehyde (B46228) could be used in a Wittig reaction with a suitable phosphonium (B103445) ylide, followed by hydrogenation.

Step 3: Amination: Introduction of the amino group at the 2-position. A classical method for this is the Chichibabin reaction, where the pyridine derivative is treated with sodium amide (NaNH2) in a suitable solvent like liquid ammonia or toluene.

Isolation and Purification Strategies for Synthetic Intermediates and the Final Product

The purification of pyridine derivatives often takes advantage of the basicity of the pyridine nitrogen.

Extraction: Acid-base extraction is a common technique. The reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyridine nitrogen, transferring the desired compound to the aqueous layer. The aqueous layer is then basified, and the product is extracted back into an organic solvent. google.com

Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) is widely used. The choice of eluent system (e.g., hexane/ethyl acetate) is crucial for good separation. For 2-aminopyridine (B139424) derivatives, cation-exchange chromatography can be a highly effective method for removing excess reagents and byproducts. nih.gov

Crystallization: If the final product or intermediates are solids, crystallization from a suitable solvent or solvent mixture can be an efficient purification method.

Distillation: For liquid intermediates or products, distillation, including vacuum distillation for high-boiling point compounds, can be employed. prepchem.com

Modern Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis heavily relies on transition-metal-catalyzed reactions, which offer high efficiency and selectivity.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. wikipedia.org

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orgnumberanalytics.com A plausible Suzuki coupling strategy for this compound would involve the reaction of 2-amino-4-halopyridine with (3-phenylpropyl)boronic acid or its ester.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield |

| 2-Amino-4-chloropyridine | (3-Phenylpropyl)boronic acid pinacol (B44631) ester | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | High |

| 2-Amino-4-bromopyridine | (3-Phenylpropyl)boronic acid | Pd(PPh3)4 | Na2CO3 | DME/Water | Good |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent with an organohalide. orgsyn.orgresearchgate.net This can be applied by reacting a 2-amino-4-halopyridine with a (3-phenylpropyl)zinc halide.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |

| 2-Amino-4-iodopyridine | (3-Phenylpropyl)zinc chloride | PdCl2(dppf) | THF | Good to High |

| 4-Bromo-2-aminopyridine | (3-Phenylpropyl)zinc bromide | Pd(dba)2 / XPhos | Dioxane | High |

Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation. wikipedia.orglibretexts.org It could be employed by aminating a 4-(3-phenylpropyl)-2-halopyridine.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield |

| 2-Bromo-4-(3-phenylpropyl)pyridine | Ammonia equivalent (e.g., benzophenone (B1666685) imine) | Pd2(dba)3 / BINAP | NaOtBu | Toluene | Good |

| 2-Chloro-4-(3-phenylpropyl)pyridine | Primary amine | Pd(OAc)2 / BrettPhos | LiHMDS | Dioxane | High |

C-H Activation Methodologies Applied to Pyridine and Phenyl Moieties

Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of starting materials.

Pyridine C-H Functionalization: Recent advances have enabled the direct functionalization of pyridine C-H bonds. While C2 functionalization is often favored due to the directing effect of the nitrogen atom, methods for C4 functionalization are emerging. chemrxiv.org This could potentially be achieved by reacting 2-aminopyridine with a suitable phenylpropyl-containing reagent under specific catalytic conditions, although this would be a more advanced and less common approach for this specific target.

Phenyl C-H Functionalization: While less direct for the synthesis of the target molecule, C-H activation of the phenyl ring of a pre-formed 4-propylpyridin-2-amine (B1588397) could be used to introduce further substituents on the phenyl ring if desired for analog synthesis.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of this compound addresses the growing need for sustainable practices in the pharmaceutical and chemical industries. This involves a holistic approach, from the selection of raw materials to the final product, ensuring that each step is optimized for minimal environmental impact.

Solvent Selection and Optimization for Environmentally Benign Processes

The choice of solvent is a critical factor in the greenness of a synthetic process, as solvents often contribute the most to the waste generated. The ideal green solvent is non-toxic, derived from renewable resources, and biodegradable. Research into the synthesis of 2-aminopyridine derivatives, a core structure in this compound, has explored the use of greener solvents.

For instance, a highly efficient and environmentally friendly method for the selective amination of polyhalogenated pyridines to produce 2-aminopyridine derivatives has been developed using water as the solvent. nih.govacs.org This process is promoted by a base and demonstrates the feasibility of replacing traditional organic solvents with water, which is non-toxic and abundant. nih.govacs.org In some cases, a mixture of water and ethanol (B145695) (1:1) has also been effectively used as a solvent system for the synthesis of related chromene derivatives, which also contain an amino group attached to a heterocyclic ring. nih.gov

The optimization of reaction conditions has shown that solvents have a significant impact on the amination process. While solvents like dichloromethane (B109758) (DCM) were found to be ineffective, water was identified as the optimal medium for certain base-promoted aminations of pyridines. acs.org The solubility of reactants and products in various solvents is also a key consideration for optimizing yield and purity. Studies on the solubility of 2-aminopyridine in a range of mono-solvents, including methanol, ethanol, n-propanol, and acetonitrile, provide valuable data for solvent selection in crystallization and purification processes. acs.org

Below is a table comparing some traditional and greener solvents that could be considered for the synthesis of pyridine derivatives.

Table 1: Comparison of Solvents for Pyridine Derivative Synthesis

| Solvent | Type | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) | Traditional | Volatile, potential carcinogen, environmentally persistent. acs.org |

| Toluene | Traditional | Volatile organic compound (VOC), potential toxicity. |

| Water | Green | Non-toxic, abundant, environmentally benign. nih.govacs.org |

| Ethanol | Green | Renewable, low toxicity, biodegradable. nih.govgoogle.com |

| Acetonitrile | Varies | Can be effective, but toxicity is a concern. acs.orgnih.gov |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. numberanalytics.comnumberanalytics.comprimescholars.com High atom economy means less waste is generated. In the synthesis of this compound and its analogs, reaction types that maximize atom economy, such as addition reactions, are preferred.

Palladium-catalyzed cross-coupling reactions are common in the synthesis of functionalized pyridines. numberanalytics.comacs.org To improve the greenness of these processes, research focuses on developing highly active catalysts that can be used in small quantities and are recyclable. An atom-economical, palladium-on-carbon catalyzed de novo synthesis of trisubstituted nicotinonitriles highlights a move towards more sustainable catalytic systems. acs.org This method involves the generation of a pyridine core through a process that can include a C-C bond cleavage, demonstrating an innovative approach to building the heterocyclic ring. acs.org

Mechanistic innovations also play a role in improving reaction efficiency. For instance, methods that avoid the need for pre-functionalization of starting materials or that combine multiple steps into a single pot can significantly reduce waste and resource consumption. acs.orgacs.org A deoxygenative route for the alkynylation of heterocyclic N-oxides under ball milling conditions represents a sustainable and economically viable method for C-2 functionalization of pyridines without the need for transition metal catalysts or additives. acs.orgacs.org

The following table outlines key metrics used to evaluate the greenness of a chemical reaction, which are applicable to the synthesis of this compound.

Table 2: Green Chemistry Metrics for Reaction Evaluation

| Metric | Description | Significance |

|---|---|---|

| Atom Economy (AE) | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. nih.govprimescholars.com | A higher percentage indicates a more efficient use of atoms and less waste. |

| E-Factor | The ratio of the mass of waste to the mass of the product. nih.gov | A lower value signifies a greener and more efficient process. |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the isolated product to the total mass of reactants. | Provides a practical measure of the reaction's efficiency. |

By focusing on these green chemistry principles, the synthesis of this compound can be designed to be not only efficient in its production but also minimally impactful on the environment.

Reaction Chemistry and Mechanistic Investigations of 4 3 Phenylpropyl Pyridin 2 Amine

Reactivity of the Pyridine (B92270) Nitrogen Center in 4-(3-Phenylpropyl)pyridin-2-amine

The nitrogen atom within the pyridine ring of this compound significantly influences the molecule's reactivity. Its electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack while simultaneously predisposing it to nucleophilic substitution and quaternization reactions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring, due to the electronegativity of the nitrogen atom, is electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com This deactivation is further intensified by protonation or coordination with Lewis acids, which are often present in EAS reaction conditions. wikipedia.org As a result, direct electrophilic substitution on the pyridine ring of this compound is challenging and typically requires harsh reaction conditions, often leading to low yields. youtube.com When such reactions do occur, substitution is generally directed to the C-3 and C-5 positions, as attack at the C-2, C-4, and C-6 positions is electronically disfavored due to the formation of unstable carbocation intermediates. vaia.com To circumvent these difficulties, an alternative strategy involves the initial N-oxidation of the pyridine to a pyridine-N-oxide. This modification increases the electron density of the ring, facilitating electrophilic attack, with the nitro group typically directing to the para position. Subsequent reduction of the N-oxide restores the pyridine ring. wikipedia.orgrsc.org

Nucleophilic Attack and Quaternization Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. quora.comstackexchange.com This is because the nitrogen atom can effectively stabilize the negative charge in the resulting anionic intermediate through resonance. stackexchange.com

The pyridine nitrogen readily undergoes quaternization when treated with alkylating agents. This process involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent, forming a pyridinium (B92312) salt. google.commdpi.comnih.gov The rate and success of quaternization can be influenced by the nature of the alkylating agent and the solvent used. nih.gov For instance, N-alkylation with methyl iodide has been shown to produce quaternized derivatives of poly(4-vinylpyridine). nih.gov

Reactivity of the Aminopyridine Moiety of this compound

The 2-amino group on the pyridine ring introduces a site of nucleophilicity and a handle for a variety of chemical transformations.

Amine Functional Group Transformations (e.g., Acylation, Alkylation, Sulfonylation)

The primary amino group of this compound is nucleophilic and can participate in a range of functional group transformations.

Acylation: The amine can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: While the pyridine nitrogen is generally more susceptible to alkylation, under specific conditions, the exocyclic amino group can be alkylated. researchgate.net The selectivity of N-alkylation of the amino group versus the pyridine nitrogen can be a challenge and often depends on the reaction conditions and the nature of the alkylating agent. researchgate.netchemrxiv.org Self-limiting alkylation strategies using N-aminopyridinium salts have been developed to achieve selective monoalkylation of the amino group. acs.org

Sulfonylation: The amino group can react with sulfonyl chlorides to form sulfonamides. mdpi.com This reaction typically occurs in the presence of a base to neutralize the HCl generated. Similar to alkylation, competitive sulfonylation at the pyridine nitrogen can occur. acs.org

Diazo Chemistry Applications and Derivatization

The 2-aminopyridine (B139424) moiety is a key precursor for diazo chemistry. Treatment of 2-aminopyridines with a source of nitrous acid can lead to the formation of a diazonium salt. However, unlike their aniline (B41778) counterparts, pyridine-2-diazonium salts are often unstable.

In the context of multicomponent reactions, 2-aminopyridines can react with aldehydes and diazo compounds to form polyfunctional β-amino-α-diazo compounds. nih.govacs.orgelsevierpure.com This transformation involves the pyridine nitrogen assisting in the addition of the diazo compound to an imine intermediate. nih.gov The resulting diazo compounds are versatile intermediates that can be converted into various heterocyclic systems and β-amino acid derivatives. nih.govacs.org Diazo-transfer reactions using reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) can also be employed to convert primary amines to azides, which are precursors to diazo compounds. rsc.orgwikipedia.org

Reactivity of the Phenylpropyl Side Chain

The phenylpropyl side chain offers additional sites for chemical modification, primarily involving the phenyl ring and the aliphatic propyl chain.

The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The substitution pattern is governed by the directing effects of the alkyl group, which is ortho- and para-directing.

The propyl chain can undergo reactions typical of alkanes, such as free-radical halogenation, although this is generally less selective. More specific transformations can be achieved through other means. For instance, the benzylic position (the carbon adjacent to the phenyl ring) is particularly reactive. The reactivity of the phenylpropyl group has been explored in various contexts, including its use in the synthesis of butenolides and its involvement in reactions with fluorosulfuric acid. acs.orgacs.org Additionally, the phenylpropyl moiety can influence the properties of metal complexes and has been used in the study of ion transfer processes at liquid-liquid interfaces. thegoodscentscompany.comsigmaaldrich.comsigmaaldrich.com

Aromatic Ring Functionalization on the Phenyl Group

Common electrophilic substitution reactions that could be envisaged for the phenyl ring include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely yield a mixture of ortho- and para-nitro isomers. Due to the lack of direct experimental studies on this compound, the following table presents plausible reaction conditions and outcomes for the nitration of a similar compound, 1-phenylpropane, to illustrate the expected regioselectivity.

| Reaction | Reagents and Conditions | Major Products | Representative Yields (%) |

| Nitration | HNO₃, H₂SO₄, 0-10 °C | 1-(2-nitrophenyl)propane and 1-(4-nitrophenyl)propane | ortho: ~45%, para: ~55% |

| Bromination | Br₂, FeBr₃, dark | 1-(2-bromophenyl)propane and 1-(4-bromophenyl)propane | ortho: ~35%, para: ~65% |

| Acylation | CH₃COCl, AlCl₃, CS₂ | 4-Propylacetophenone | ~70% |

This table presents representative data for the analogous compound 1-phenylpropane to illustrate potential reaction outcomes, as direct experimental data for this compound is not available in the searched literature.

It is important to note that the 2-aminopyridine moiety, being basic, can be protonated under the acidic conditions often employed for electrophilic aromatic substitution. This would result in the formation of a pyridinium salt, which would act as a deactivating group and could potentially alter the regioselectivity of the substitution on the phenyl ring.

Aliphatic Chain Modifications and Oxidative/Reductive Transformations

The three-carbon aliphatic chain offers several sites for chemical modification, primarily through oxidative or reductive processes.

Oxidation: The benzylic carbon of the propyl chain is the most likely site for oxidation. Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid would be expected to cleave the alkyl chain at the benzylic position, leading to the formation of benzoic acid. libretexts.orglibretexts.org Milder and more selective oxidation methods could potentially introduce a hydroxyl group at the benzylic position to form 1-phenyl-1-propanol (B1198777) derivatives.

Reduction: The phenyl group can be reduced to a cyclohexyl group via catalytic hydrogenation under high pressure and temperature, using catalysts such as rhodium on carbon or ruthenium. This transformation would convert this compound into 4-(3-cyclohexylpropyl)pyridin-2-amine.

The following table summarizes potential oxidative and reductive transformations of the aliphatic chain, based on general reactions of alkylbenzenes.

| Transformation | Reagents and Conditions | Expected Major Product |

| Benzylic Oxidation | 1. KMnO₄, KOH, H₂O, heat; 2. H₃O⁺ | Benzoic Acid |

| Catalytic Hydrogenation | H₂, Rh/C, 100 atm, 80 °C | 4-(3-Cyclohexylpropyl)pyridin-2-amine |

This table illustrates potential transformations based on the known reactivity of analogous alkylbenzene compounds, as specific experimental data for this compound is not available in the searched literature.

Mechanistic Elucidation of Key Transformations Involving this compound

While no specific mechanistic studies have been published for this compound, the principles of kinetic studies, isotopic labeling, and intermediate characterization can be applied to understand its reaction pathways, drawing parallels from research on related 2-aminopyridine and substituted pyridine systems.

Kinetic Studies for Reaction Rate Determination

Kinetic studies are fundamental to determining the rate-limiting step of a reaction and understanding the influence of various parameters on the reaction rate. For electrophilic substitution on the pyridine ring of a 2-aminopyridine derivative, kinetic studies can help to quantify the activating effect of the amino group.

For example, the bromination of 5-substituted 2-aminopyridines has been studied, and the reaction rates were found to correlate with the Hammett equation, indicating that the reaction proceeds through a classic electrophilic aromatic substitution mechanism where the free base is the reactive species. rsc.org A similar kinetic analysis for this compound would involve monitoring the disappearance of the starting material or the appearance of the product over time under various concentrations of the electrophile and the substrate. This would allow for the determination of the reaction order and the rate constant.

Isotopic Labeling Experiments to Probe Reaction Pathways

Isotopic labeling is a powerful tool for tracing the path of atoms and bonds throughout a chemical reaction. In the context of this compound, isotopic labeling could be employed in several ways:

Deuterium Labeling: To probe the mechanism of electrophilic substitution, the phenyl ring or the pyridine ring could be selectively deuterated. A kinetic isotope effect (KIE), where the C-D bond breaks more slowly than a C-H bond, would suggest that the C-H bond cleavage is part of the rate-determining step.

Nitrogen-15 Labeling: The amino group or the pyridine nitrogen could be labeled with ¹⁵N. This would be particularly useful for studying reactions involving these nitrogen atoms, such as N-alkylation or N-acylation, allowing for the unambiguous tracking of the nitrogen atom in the products. Recent studies have demonstrated methods for the ¹⁵N labeling of pyridines via ring-opening and closing sequences. nih.govacs.org

A hypothetical isotopic labeling experiment to investigate the mechanism of a reaction at the amino group is presented in the table below.

| Experiment | Labeled Substrate | Expected Outcome for a Given Mechanism | Analytical Technique |

| Acylation Mechanism | 4-(3-Phenylpropyl)pyridin-2-(¹⁵N)-amine | If the reaction proceeds via direct acylation of the exocyclic amino group, the ¹⁵N label will be exclusively in the resulting amide. | Mass Spectrometry, ¹⁵N NMR |

This table describes a hypothetical experiment based on established isotopic labeling techniques to illustrate how reaction mechanisms can be probed, as no specific isotopic labeling studies for this compound were found.

Intermediate Characterization and Spectroscopic Monitoring

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. For reactions involving this compound, techniques such as low-temperature NMR, IR spectroscopy, and mass spectrometry could be employed to detect and characterize transient species.

For instance, in electrophilic substitution reactions, the formation of a sigma complex (also known as an arenium ion) is a key intermediate. quora.com While typically short-lived, under certain conditions (e.g., using superacids), these intermediates can be stabilized and observed spectroscopically. For reactions involving the 2-amino group, intermediates such as N-acylated or N-alkylated pyridinium salts could be isolated and characterized. acs.org

In situ spectroscopic monitoring, using techniques like ReactIR or rapid-injection NMR, can provide real-time information on the concentration of reactants, intermediates, and products, offering a detailed picture of the reaction progress and helping to identify transient species.

Derivatization and Functionalization Strategies for 4 3 Phenylpropyl Pyridin 2 Amine

Design Principles for Novel Derivatives of 4-(3-Phenylpropyl)pyridin-2-amine

The design of new derivatives of this compound is guided by the goal of creating molecules with specific, enhanced properties. This involves a deep understanding of how structural changes at the molecular level translate into functional outcomes. The primary sites for modification on this compound are the 2-amino group, the pyridine (B92270) ring, and the phenylpropyl substituent.

Key design considerations include:

Modulation of Physicochemical Properties: Alterations to the structure can influence solubility, lipophilicity, and electronic properties. For instance, introducing polar groups can enhance aqueous solubility, a crucial factor for many biological applications.

Enhancement of Biological Activity: The 2-aminopyridine (B139424) moiety is a known pharmacophore present in a variety of therapeutic agents. researchgate.net Derivatization of the amino group or the pyridine ring can lead to new compounds with potential applications as antitumoral, anti-inflammatory, or antimicrobial agents. researchgate.net

Introduction of Reactive Handles: Functional groups can be introduced to serve as points of attachment for other molecules, including fluorescent tags, polymers, or solid supports. This is particularly relevant for creating materials with tailored properties or for use in diagnostic assays.

Conformational Constraints: Modifying the phenylpropyl chain can introduce conformational rigidity, which can be advantageous in designing molecules that fit into specific binding pockets of biological targets.

Regioselective Functionalization of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient system, which directs its reactivity. The presence of the activating amino group at the C2 position and the alkyl substituent at the C4 position significantly influences the regioselectivity of further functionalization.

Strategies for regioselective functionalization include:

Electrophilic Aromatic Substitution: Due to the activating effect of the amino group, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are directed primarily to the C3 and C5 positions. researchgate.net Careful control of reaction conditions is necessary to achieve selectivity and avoid side reactions.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach. researchgate.net Transition-metal-catalyzed C-H activation can be employed to introduce a variety of substituents at specific positions of the pyridine ring, often with high regioselectivity. For instance, directed C-H functionalization can be achieved by using the amino group as a directing group.

Nucleophilic Aromatic Substitution: While less common for the pyridine ring itself, nucleophilic substitution can occur on derivatives where a leaving group has been installed. For example, a halogenated pyridine derivative can undergo substitution with various nucleophiles. nih.gov

Lithiation and Metal-Halogen Exchange: Deprotonation with strong bases like organolithium reagents can generate nucleophilic pyridine species. The position of lithiation is influenced by the directing effects of the existing substituents. Subsequent reaction with electrophiles allows for the introduction of a wide range of functional groups.

Table 1: Potential Regioselective Functionalization Reactions on the Pyridine Ring

| Position | Reaction Type | Potential Reagents | Potential Products |

| C3 | Electrophilic Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-(3-phenylpropyl)pyridin-2-amine |

| C5 | Electrophilic Bromination | Br₂/FeBr₃ | 5-Bromo-4-(3-phenylpropyl)pyridin-2-amine |

| C6 | C-H Arylation | Arylboronic acid, Pd catalyst | 6-Aryl-4-(3-phenylpropyl)pyridin-2-amine |

Modification of the Phenylpropyl Substituent for Structural Diversity

Approaches for modifying the phenylpropyl substituent:

Aromatic Substitution on the Phenyl Ring: The terminal phenyl ring can undergo electrophilic aromatic substitution to introduce substituents at the ortho, meta, or para positions. This allows for the fine-tuning of electronic properties and steric bulk. For example, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's interaction with biological targets. nih.gov

Functionalization of the Propyl Chain: The aliphatic propyl chain can be functionalized through various reactions. For instance, oxidation could introduce a carbonyl or hydroxyl group, providing a new site for further derivatization. Biocatalysis using specific enzymes can also be employed for stereoselective hydroxylation of the propyl chain. mdpi.com

Chain Length Variation: The length of the alkyl chain connecting the pyridine and phenyl rings can be altered. Synthesizing analogues with shorter or longer chains can provide insights into the structure-activity relationship, particularly in the context of receptor binding.

Table 2: Examples of Phenylpropyl Substituent Modifications

| Modification Site | Reaction Type | Example Reagent | Potential Product |

| Phenyl Ring (para) | Nitration | HNO₃/H₂SO₄ | 4-(3-(4-Nitrophenyl)propyl)pyridin-2-amine |

| Propyl Chain (benzylic) | Oxidation | KMnO₄ | 4-(3-Oxo-3-phenylpropyl)pyridin-2-amine |

| Phenyl Ring (ortho) | Halogenation | Cl₂/FeCl₃ | 4-(3-(2-Chlorophenyl)propyl)pyridin-2-amine |

Synthesis of Polymeric and Macromolecular Architectures Incorporating this compound Subunits

The incorporation of this compound into polymeric structures opens up possibilities for creating materials with novel optical, electronic, or mechanical properties. The bifunctional nature of the molecule, with its reactive amino group and potential for further functionalization on the pyridine ring, makes it a valuable monomer or building block.

Methods for synthesizing such macromolecular architectures include:

Polycondensation Reactions: The amino group of this compound can react with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The properties of the resulting polymer can be tailored by the choice of the comonomer. researchgate.net

Grafting onto Existing Polymers: The molecule can be grafted onto pre-existing polymer backbones that have been functionalized with reactive groups. For example, a polymer with pendant acid chloride groups could be reacted with this compound to attach the pyridine moiety to the polymer chain. mdpi.com

Controlled Radical Polymerization: By introducing a polymerizable group, such as a vinyl or acryloyl group, onto the this compound scaffold, it can be copolymerized with other monomers using techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization). This allows for the synthesis of well-defined block copolymers and other complex architectures. nist.gov

Supramolecular Polymerization: The hydrogen bonding capabilities of the 2-aminopyridine motif can be exploited to form supramolecular polymers through self-assembly. These materials are held together by non-covalent interactions, which can impart interesting dynamic and responsive properties.

The resulting polymers and macromolecules can find applications in areas such as materials science, nanotechnology, and biomedicine, for example, as components of smart materials, drug delivery systems, or sensors.

Theoretical and Computational Investigations of 4 3 Phenylpropyl Pyridin 2 Amine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 4-(3-phenylpropyl)pyridin-2-amine.

Molecular orbital (MO) analysis, especially the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial insights into the molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. ijret.orgbohrium.com

A hypothetical HOMO-LUMO analysis for this compound, based on similar aminopyridine systems, might yield the following data:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily located on the 2-aminopyridine (B139424) ring, indicating electron-donating character. |

| LUMO | -1.2 | Distributed across the pyridine (B92270) ring, indicating electron-accepting character. |

| HOMO-LUMO Gap | 4.6 | Suggests moderate chemical reactivity and stability. |

This table is illustrative and based on general principles of computational chemistry for similar molecules. Actual values would require specific DFT calculations.

Conformation Analysis and Conformational Landscapes

The flexibility of the phenylpropyl chain in this compound gives rise to multiple possible conformations, each with a distinct energy level. Conformational analysis aims to identify the most stable conformer(s) and to map the potential energy surface associated with bond rotations. This is critical as the molecule's biological activity and physical properties can be highly dependent on its three-dimensional shape.

Computational methods can systematically explore the conformational landscape by rotating the single bonds in the phenylpropyl chain and calculating the corresponding energy of each conformer. The results can be visualized as a potential energy surface, where energy minima correspond to stable conformers. For molecules with flexible chains, such as 3-phenylpropyl radicals, cyclization and fragmentation reactions have been computationally studied to understand their relative importance. researchgate.netnih.gov

| Dihedral Angle | Description | Predicted Stable Angle (degrees) |

| C(pyridine)-C-C-C | Rotation around the first bond of the propyl chain | ~180° (anti-periplanar) |

| C-C-C-C(phenyl) | Rotation around the second bond of the propyl chain | ~180° (anti-periplanar) |

| C-C-C(phenyl)-C(phenyl) | Rotation of the phenyl ring | Variable, low barrier to rotation |

This table presents a simplified, hypothetical conformational preference aimed at minimizing steric hindrance. A full analysis would involve scanning multiple dihedral angles.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, potential reactions could include N-alkylation, acylation of the amino group, or electrophilic substitution on the pyridine or phenyl ring.

By modeling the reaction pathway, researchers can determine the most likely mechanism and predict the reaction rate. The transition state, a high-energy intermediate structure, is located on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. For instance, studies on the cyclization of substituted 3-phenylpropyl radicals have used DFT to calculate the energetic barriers for these reactions. nih.gov

A hypothetical reaction, such as the protonation of the pyridine nitrogen, could be modeled to understand the molecule's basicity.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Molecule + H+) | 0 |

| 2 | Transition State | +5 |

| 3 | Product (Protonated Molecule) | -10 |

This table is a hypothetical representation of an energy profile for a reaction. Specific calculations are needed for accurate values.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for validating experimental data and for assigning spectral peaks.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. For this compound, distinct signals would be expected for the protons and carbons of the pyridine ring, the phenyl ring, and the propyl chain. Predicted spectra for the related 4-(3-phenylpropyl)pyridine (B1219276) are available and can serve as a reference. chemicalbook.com

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy, aiding in the interpretation of experimental spectra. For example, the IR spectrum of pyridine shows characteristic C=N and C=C stretching vibrations in the ring. nist.gov For this compound, additional peaks corresponding to the N-H stretching of the amino group and the C-H stretching of the alkyl chain and aromatic rings would be expected.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch | ~3400 | Stretching of the primary amine N-H bonds. |

| C-H stretch (aromatic) | ~3100-3000 | Stretching of C-H bonds on the pyridine and phenyl rings. |

| C-H stretch (aliphatic) | ~2950-2850 | Stretching of C-H bonds on the propyl chain. |

| C=N/C=C stretch | ~1600-1450 | Ring stretching vibrations of the pyridine ring. |

This table provides expected ranges for key vibrational frequencies based on known data for similar functional groups. researchgate.net

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to quantify its reactivity and other properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or other properties.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer (related to the HOMO-LUMO gap).

Electrophilicity Index (ω): A measure of the ability to act as an electrophile.

Studies on aminopyridines have shown that these descriptors are useful in rationalizing the reactivity patterns of molecular systems. ijret.org

| Descriptor | Definition | Predicted Trend for this compound |

| Ionization Potential (I) | I ≈ -E(HOMO) | Moderate, due to the electron-donating amino group. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Low, indicating a lesser tendency to accept electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Moderate, suggesting a balance between stability and reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Low to moderate, as the molecule is more likely to act as a nucleophile. |

This table describes the expected trends for the quantum chemical descriptors of this compound based on its structural components.

Coordination Chemistry of 4 3 Phenylpropyl Pyridin 2 Amine As a Ligand

Ligand Design Principles and Potential Coordination Modes of 4-(3-Phenylpropyl)pyridin-2-amine

The design of this compound as a ligand incorporates several key features that are expected to influence its coordination behavior. The fundamental framework is the 2-aminopyridine (B139424) moiety, which presents two potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen (N_py) and the exocyclic amino nitrogen (N_amino). pvpcollegepatoda.org The presence of the bulky, non-polar 3-phenylpropyl group at the 4-position of the pyridine ring introduces significant steric hindrance and can influence the electronic properties of the pyridine ring through inductive effects. researchgate.net

The coordination of 2-aminopyridine derivatives to a metal center can occur through several modes:

Monodentate Coordination: The ligand can bind to a metal center through either the pyridine nitrogen or, less commonly, the amino nitrogen. pvpcollegepatoda.org Coordination via the pyridine nitrogen is generally favored due to the higher basicity and accessibility of its lone pair of electrons. mdpi.com The bulky 3-phenylpropyl group at the 4-position is not expected to sterically hinder coordination at the pyridine nitrogen.

Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a metal center through both the pyridine and amino nitrogen atoms. pvpcollegepatoda.orgnih.gov This mode of coordination is common for 2-aminopyridine ligands and leads to the formation of thermodynamically stable complexes.

Bridging Coordination: In polynuclear complexes, the 2-aminopyridine moiety can act as a bridging ligand, connecting two or more metal centers. This can occur in a head-to-tail or head-to-head fashion, utilizing both nitrogen donors to bind to different metal ions.

The choice of coordination mode is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the other ligands present in the coordination sphere, the reaction conditions, and the steric demands of the ligand itself. The presence of the large 3-phenylpropyl substituent in this compound could favor monodentate coordination in sterically crowded environments or influence the geometry of the resulting bidentate complexes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Donor Atoms Involved |

| Monodentate (N_py) | Coordination through the pyridine ring nitrogen. | Pyridine Nitrogen |

| Monodentate (N_amino) | Less common coordination through the exocyclic amino nitrogen. | Amino Nitrogen |

| Bidentate Chelate | Formation of a five-membered chelate ring. | Pyridine and Amino Nitrogen |

| Bridging | Linking two or more metal centers. | Pyridine and/or Amino Nitrogen |

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with 2-aminopyridine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. cyberleninka.ru The choice of solvent is crucial and can influence the solubility of the reactants and the crystallinity of the resulting complex.

A wide variety of transition metal complexes with 2-aminopyridine and its derivatives have been synthesized and characterized. pvpcollegepatoda.org These complexes exhibit diverse geometries, including tetrahedral, square planar, and octahedral, depending on the coordination number and the d-electron configuration of the metal ion. tandfonline.comnih.gov For this compound, one could anticipate the formation of complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II).

The synthesis would generally involve the reaction of this compound with a metal halide or acetate salt in a solvent like ethanol (B145695) or acetonitrile. nih.govasianpubs.org The resulting complexes can be characterized by a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-H stretching bands upon coordination can confirm the involvement of the pyridine and amino groups in bonding to the metal.

UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution.

Table 2: Representative Examples of Transition Metal Complexes with 2-Aminopyridine Ligands

| Complex | Metal Ion | Geometry | Reference |

| [Cu(2-aminopyridine)₂(NCS)₂] | Cu(II) | Square Planar | nih.gov |

| [Ni(2-aminopyridine)Cl₃]⁻ | Ni(II) | Distorted Tetrahedral | researchgate.net |

| [Fe(PN(H)-Ph)₂Cl₂] | Fe(II) | Octahedral | nih.gov |

| [Zn(2-aminopyridine)₂(OAc)₂] | Zn(II) | Tetrahedral | asianpubs.org |

Note: PN(H)-Ph is a bidentate ligand based on 2-aminopyridine.

The coordination chemistry of 2-aminopyridine ligands is not limited to transition metals. Complexes with main group metals have also been reported, although they are less common. vot.pl The interaction of this compound with main group metal ions such as those from Group 13 (e.g., Al, Ga, In) or Group 14 (e.g., Sn, Pb) would be of interest. The coordination is expected to be primarily through the nitrogen donor atoms, similar to transition metal complexes. The characterization techniques would also be comparable, with a strong reliance on NMR spectroscopy and X-ray crystallography to determine the structures.

Supramolecular Assembly and Self-Organization Mediated by this compound Complexes

The presence of both a hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen) in this compound makes its metal complexes excellent candidates for constructing supramolecular assemblies through hydrogen bonding. researchgate.net These non-covalent interactions can link individual complex units into one-, two-, or three-dimensional networks. The formation of specific hydrogen bonding motifs, such as the robust pyridine-acid supramolecular synthon, is a well-established strategy in crystal engineering. mdpi.com

Furthermore, the phenyl group of the 3-phenylpropyl substituent can participate in π-π stacking interactions, which can further direct the self-assembly process and stabilize the resulting supramolecular architecture. mdpi.com The interplay of coordination bonds, hydrogen bonds, and π-π stacking interactions can lead to the formation of complex and functional supramolecular structures. The specific nature of these assemblies will depend on the geometry of the metal complex and the presence of suitable counter-ions or solvent molecules that can participate in the hydrogen bonding network.

Electronic and Geometric Properties of this compound Metal Complexes

The electronic and geometric properties of metal complexes are intrinsically linked to the nature of the ligand. The coordination of this compound to a metal center is expected to cause predictable changes in its electronic structure and geometry.

Electronic Properties: Upon coordination, the electron density from the nitrogen donor atoms is donated to the metal center. This metal-to-ligand charge transfer can be observed in the electronic absorption spectra of the complexes. kau.edu.sa The energy of these charge transfer bands is sensitive to the nature of the metal ion and the solvent polarity. The 3-phenylpropyl substituent, being an alkyl group attached to an aromatic ring, is expected to have a weak electron-donating effect on the pyridine ring, which could slightly enhance the donor ability of the pyridine nitrogen. rsc.org

Geometric Properties: The geometry of the metal complexes will be dictated by the coordination number of the metal ion and the steric constraints imposed by the ligands. In bidentate chelate complexes, the bite angle of the 2-aminopyridine ligand (the N_py-Metal-N_amino angle) is typically around 60-65°, leading to a strained five-membered ring. The bond lengths between the metal and the nitrogen atoms will depend on the size and charge of the metal ion. mdpi.com The bulky 3-phenylpropyl group may influence the packing of the complexes in the solid state and could lead to distortions in the coordination geometry to minimize steric repulsion.

Catalytic Applications of 4 3 Phenylpropyl Pyridin 2 Amine and Its Derivatives

Organocatalysis Mediated by 4-(3-Phenylpropyl)pyridin-2-amine Derivatives

No published data was found on the use of this compound or its derivatives as organocatalysts.

Metal-Ligand Catalysis Utilizing this compound Complexes

There is no information available in scientific literature or patents describing the synthesis of metal complexes with this compound as a ligand for catalytic purposes.

Enantioselective Catalysis

No studies were identified that investigate the application of this compound or its derivatives in enantioselective catalysis.

Redox Catalysis

No research has been published detailing the involvement of this compound complexes in redox catalysis.

Heterogeneous Catalysis Incorporating this compound Structures

There is no evidence of this compound being incorporated into heterogeneous catalytic systems.

Mechanistic Insights into Catalytic Cycles Involving this compound

In the absence of any reported catalytic activity, there are no mechanistic studies available for this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 3 Phenylpropyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for 4-(3-phenylpropyl)pyridin-2-amine is not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from analogous structures like 4-(3-phenylpropyl)pyridine (B1219276) and 2-aminopyridine (B139424). chemicalbook.comlibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the phenyl, propyl, and aminopyridine moieties. The phenyl protons will appear as a multiplet in the aromatic region (~7.1-7.3 ppm). The propyl chain protons will present as three distinct multiplets: a triplet near 2.6 ppm for the CH₂ group adjacent to the phenyl ring, a triplet near 2.5 ppm for the CH₂ group adjacent to the pyridine (B92270) ring, and a quintet around 1.9 ppm for the central CH₂ group. The protons of the pyridine ring will be significantly influenced by the amino group, with the H3 and H5 protons appearing as doublets and the H6 proton as a distinct doublet at a higher chemical shift. libretexts.org A broad singlet for the -NH₂ protons would also be expected, the position of which is highly dependent on solvent and concentration. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. The spectrum for this compound would show signals for all 14 carbon atoms. The phenyl carbons would resonate in the ~126-142 ppm range. The three aliphatic carbons of the propyl chain would appear upfield, between approximately 30 and 38 ppm. chemicalbook.com The pyridine ring carbons are highly diagnostic; the C2 carbon, bonded to the nitrogen and the amino group, would be the most downfield of the ring carbons (~158-160 ppm). The C4 carbon, bearing the propyl substituent, would also be significantly downfield, while C3, C5, and C6 would appear at chemical shifts consistent with a substituted 2-aminopyridine ring system. testbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C1' | - | ~142 |

| Phenyl C2'/C6' | 7.10 - 7.30 (m) | ~128.5 |

| Phenyl C3'/C5' | 7.10 - 7.30 (m) | ~128.3 |

| Phenyl C4' | 7.10 - 7.30 (m) | ~126 |

| Propyl Cα | ~2.60 (t) | ~35 |

| Propyl Cβ | ~1.90 (quint) | ~30 |

| Propyl Cγ | ~2.50 (t) | ~37 |

| Pyridine C2 | - | ~159 |

| Pyridine C3 | ~6.40 (d) | ~105 |

| Pyridine C4 | - | ~150 |

| Pyridine C5 | ~6.60 (d) | ~115 |

| Pyridine C6 | ~8.00 (d) | ~148 |

| Amine NH₂ | ~4.5-5.5 (broad s) | - |

Note: Predicted values are based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₁₄H₁₆N₂), the nominal molecular weight is 212 g/mol .

The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this compound. libretexts.org In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 212.

The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the phenyl ring (benzylic cleavage) is highly favorable, leading to the formation of a stable tropylium (B1234903) ion at m/z 91.

Amine Fragmentation: Alpha-cleavage adjacent to the amino group within the ring system can lead to characteristic fragments. libretexts.org

McLafferty Rearrangement: The propyl chain allows for a McLafferty rearrangement, potentially leading to the loss of propene (C₃H₆, 42 Da) and formation of a fragment at m/z 170.

Side Chain Fragmentation: Cleavage can occur along the propyl chain. Loss of an ethyl radical would yield a fragment at m/z 183, and loss of a propyl radical would give the aminopyridine core at m/z 93. The most prominent fragmentation is expected to be the cleavage between the Cβ and Cγ carbons of the propyl chain, yielding a stable benzylic cation at m/z 119.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 212 | [C₁₄H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 183 | [M - C₂H₅]⁺ | Loss of ethyl radical from propyl chain |

| 119 | [C₉H₁₁]⁺ | Cleavage of Cβ-Cγ bond (benzylic cation) |

| 93 | [C₅H₅N₂]⁺ | Loss of phenylpropyl radical |

| 91 | [C₇H₇]⁺ | Benzylic cleavage leading to tropylium ion |

| 66 | [C₄H₄N]⁺ | Fragmentation of the pyridine ring massbank.eu |

Note: Predicted values are based on established fragmentation patterns for similar chemical moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. aps.org For this compound, the spectra would be a composite of the vibrations from the primary aromatic amine, the substituted pyridine ring, the phenyl ring, and the aliphatic linker.

N-H Vibrations: As a primary amine, the molecule will exhibit two characteristic N-H stretching bands in the IR spectrum between 3300 and 3500 cm⁻¹. orgchemboulder.com An NH₂ scissoring (bending) vibration is expected around 1600-1650 cm⁻¹, and a broad N-H wagging band may be seen between 665-910 cm⁻¹. orgchemboulder.comcore.ac.uk

C-H Vibrations: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain will be just below 3000 cm⁻¹.

C=C and C=N Vibrations: Aromatic ring stretching vibrations for both the phenyl and pyridine rings will produce several bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Vibrations: The stretching of the aromatic C-N bond is expected to give a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. Non-polar bonds and symmetric vibrations often give strong Raman signals. The symmetric ring breathing modes of the phenyl (~1000 cm⁻¹) and pyridine (~990 cm⁻¹) rings are typically prominent in the Raman spectrum. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| N-H Scissoring (Bend) | 1600 - 1650 | IR |

| Aromatic C=C & C=N Ring Stretches | 1400 - 1600 | IR, Raman |

| C-N Stretch (Aromatic) | 1250 - 1335 | IR |

| Pyridine Ring Breathing Mode | ~990 | Raman |

| Phenyl Ring Breathing Mode | ~1000 | Raman |

| N-H Wag | 665 - 910 | IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While no published crystal structure for this compound currently exists, this technique would provide invaluable data if suitable single crystals could be grown. nih.gov

A crystallographic analysis would unambiguously determine:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry.

Conformation: The exact dihedral angles of the flexible propyl chain, revealing its preferred conformation in the crystal lattice.

Planarity: The degree of planarity of the phenyl and pyridine ring systems.

Intermolecular Interactions: The packing of molecules in the unit cell, highlighting crucial non-covalent interactions. For this molecule, hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of another is highly anticipated, likely forming dimers or extended chains that stabilize the crystal structure. researchgate.netresearchgate.net Pi-pi stacking between the aromatic rings might also be observed.

Obtaining a crystal structure would provide a benchmark for computational models and a deeper understanding of the molecule's solid-state properties.

Chiroptical Spectroscopies (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Derivatives

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules by measuring their differential interaction with circularly polarized light. youtube.com The parent molecule, this compound, is achiral and therefore would not show a CD or ORD signal.

However, these techniques would become indispensable for the stereochemical assignment of any chiral derivatives of this compound. Chirality could be introduced, for example, by:

Synthesis of Enantiopure Derivatives: If a chiral center were introduced on the propyl chain (e.g., at the Cα or Cβ position), it would result in a pair of enantiomers. CD spectroscopy would be a primary tool to distinguish between these enantiomers and, often through comparison with theoretical calculations, assign their absolute configuration (R or S). nih.gov

Therefore, while not applicable to the parent compound, chiroptical spectroscopies are a critical component of the analytical toolkit for exploring the stereochemical space of its potential derivatives.

Emerging Research Areas and Future Perspectives for 4 3 Phenylpropyl Pyridin 2 Amine

Integration into Advanced Functional Materials (e.g., sensors, optical materials)

The unique electronic properties and coordination capabilities of the pyridin-2-amine scaffold make it a prime candidate for incorporation into advanced functional materials. The presence of both a pyridine (B92270) ring and an amino group allows for multiple interaction points, making these compounds highly adaptable for various applications.

One of the most promising areas is the development of chemical sensors. For instance, researchers have successfully functionalized graphene oxide with 2-amino pyridine to create a stable and selective ammonia (B1221849) gas sensor that operates at room temperature. acs.org The sensor's performance, which includes good response and recovery times, highlights the potential of the pyridin-2-amine moiety in detecting analytes through changes in electrical resistance. acs.org

Furthermore, pyridine derivatives are being extensively explored as fluorescent sensors for the detection of metal ions. ijcrcps.com These sensors can identify and quantify the presence of toxic heavy metal ions, such as chromium, mercury, nickel, and cobalt, by exhibiting distinct fluorescent responses upon binding. ijcrcps.com This capability is crucial for environmental monitoring and public health. The development of multipurpose colorimetric materials from pyridine-based compounds for detecting changes in pH, the presence of amines, and metal ions further underscores their versatility. researchgate.net

In the realm of optical materials, pyridine derivatives have been investigated for their nonlinear optical properties. ijcrcps.com The related compound, 4-(3-phenylpropyl)pyridine (B1219276), has been utilized in electrochemical processes, specifically in systems with microdroplets immobilized on graphite (B72142) and mesoporous ceramic electrodes. acs.orgsigmaaldrich.com This suggests a potential role for 4-(3-Phenylpropyl)pyridin-2-amine in electrochemical sensors or as a medium for studying ion transfer at liquid-liquid interfaces. The ability of such compounds to act as a suitable medium for water-insoluble transition metal complexes, like porphyrins and phthalocyanines, also opens up avenues in catalysis and materials science. sigmaaldrich.com

Role in Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where this compound could play a significant role. The hydrogen bonding capabilities of the amino group and the coordination potential of the pyridine nitrogen are key features that can be exploited to build complex, self-assembled structures.

Research on related pyridin-2-amine derivatives has demonstrated their ability to form intricate supramolecular architectures. For example, N-(pyridine-2-carbonyl)pyridine-2-carboxamides have been synthesized as potential ligands for supramolecular chemistry, forming crystal structures with weak π–π interactions. acs.org Similarly, Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine have been shown to assemble into one-dimensional chains and three-dimensional networks through hydrogen bonds between the amino groups and various anions. ijcrcps.comresearchgate.net This demonstrates how the amino groups in pyridine compounds can direct the formation of extended supramolecular structures.

The principles of molecular recognition are also central to the potential applications of this compound. The specific binding of ions and small molecules is a hallmark of many pyridin-2-amine-based systems. Macrocycles containing the bis(1,2,3-triazolyl)pyridine motif have been shown to bind halide and oxalate (B1200264) anions, with the binding strength influenced by the presence of other functional groups within the macrocycle. nih.gov This highlights the tunability of these systems for selective molecular recognition.

High-Throughput Synthesis and Screening Methodologies for Derivatives

The exploration of the full potential of this compound and its analogues will be greatly accelerated by the development of high-throughput synthesis and screening methods. These approaches allow for the rapid generation of a library of related compounds and the efficient evaluation of their properties.

Recent advancements in synthetic chemistry have provided more efficient ways to produce pyridin-2-amine derivatives. Environmentally benign methods for the selective amination of polyhalogenated pyridines using water as a solvent have been developed, offering a practical and scalable alternative to traditional palladium-catalyzed reactions. acs.org Multicomponent, one-pot reactions are also emerging as a powerful tool for the synthesis of complex 2-aminopyridine (B139424) derivatives from simple starting materials under solvent-free conditions. nih.gov These methods are not only efficient but also align with the principles of green chemistry.

In parallel with synthetic advancements, high-throughput screening techniques are crucial for identifying promising candidates for specific applications. For example, a screening of thirty-one pyridine derivatives against human hydrogen sulfide-synthesizing enzymes was conducted using a combination of orthogonal methods, including differential scanning fluorimetry and surface plasmon resonance. researchgate.netnih.gov This approach allows for the rapid identification of compounds with desired biological activity. Similar high-throughput screening campaigns have been employed in the discovery of new inhibitors for various kinases, where pyridine-based scaffolds have shown significant promise. acs.org

Potential in Sustainable Chemistry and Resource Efficiency

The principles of sustainable chemistry, or green chemistry, are increasingly influencing the design of chemical processes. The development of environmentally friendly methods for the synthesis of pyridin-2-amine derivatives is a key area of research.

Novel green techniques for the synthesis of related compounds, such as N-benzylidenepyridine-2-amine, have been developed using ethanol (B145695) and ethanol-water mixtures at room temperature, offering significantly higher yields compared to conventional methods that require refluxing. ijcrcps.com The use of water as a solvent in the amination of polyhalogenated pyridines is another example of a more sustainable approach. acs.org Furthermore, the use of reusable catalysts, such as activated fly ash or plant extracts, for the synthesis of imidazo[1,2-a]pyridines represents a significant step towards more resource-efficient chemical production. nih.gov

The metal- and column-free synthesis of pyridin-2-yl ureas is another notable advancement. rsc.org This method avoids the use of heavy metal catalysts and simplifies the purification process, reducing waste and energy consumption. As the demand for functional molecules like this compound grows, the development of such sustainable synthetic routes will be crucial for minimizing the environmental impact of their production.

Interdisciplinary Approaches to Research on Pyridine-Amine Compounds

The future of research on this compound and related compounds will undoubtedly be highly interdisciplinary, drawing on expertise from chemistry, biology, materials science, and computational science.

In medicinal chemistry, pyridine derivatives are a common scaffold in drug discovery, with applications ranging from antibacterial and antiviral agents to kinase inhibitors for cancer therapy. nih.govnih.gov The design and synthesis of new pyridine-based drugs often involve a close collaboration between synthetic chemists, biologists, and pharmacologists. nih.gov

The development of advanced materials, such as sensors and optical devices, requires the integration of chemistry and materials science. sigmaaldrich.com The synthesis of novel pyridine-amine compounds with specific electronic and photophysical properties is the first step, followed by their incorporation into devices and the characterization of their performance.

Computational chemistry and bioinformatics are also playing an increasingly important role. Molecular docking studies are used to predict the binding of pyridine derivatives to biological targets, guiding the design of more potent and selective drugs. nih.gov Explainable AI is being used to predict the properties of molecules and mitigate issues like molecular aggregation in high-throughput screening. researchgate.net Theoretical DFT computational studies are also employed to understand reaction mechanisms and guide the development of more efficient synthetic protocols. rsc.org The synergy between these diverse fields will be essential for unlocking the full potential of this compound and the broader class of pyridine-amine compounds.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Phenylpropyl)pyridin-2-amine, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis of pyridin-2-amine derivatives typically involves nucleophilic substitution, coupling reactions, or reductive amination. For example:

- Nucleophilic substitution : Reacting halogenated pyridines (e.g., 4-chloropyridine derivatives) with 3-phenylpropylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (K₂CO₃ or Et₃N).

- Buchwald-Hartwig coupling : Palladium-catalyzed cross-coupling of aryl halides with amines, using ligands like Xantphos and bases like Cs₂CO₃ .

Key conditions : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and catalyst optimization (e.g., Pd(OAc)₂) are critical. Yield improvements are achieved by monitoring reaction progress via TLC or LCMS .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Use DMSO-d₆ or CDCl₃ for solubility. Key signals include pyridine protons (δ 7.5–8.5 ppm) and the amine proton (δ 5.0–6.0 ppm). Compare with reference spectra of similar compounds (e.g., pyridin-2-amine derivatives) .

- LCMS (ESI) : Confirm molecular weight (calculated for C₁₄H₁₆N₂: 212.13 g/mol) and detect impurities. Use C18 columns with acetonitrile/water gradients .

- Elemental analysis : Validate C, H, N percentages (±0.3% deviation) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or handling of powders to avoid inhalation .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult a physician if ingested .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its biological activity, and what computational tools support this optimization?

Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the phenyl ring to modulate electronic properties and binding affinity. For example, fluorinated analogs (see ) show enhanced kinase inhibition .

- 3D-QSAR modeling : Use Schrödinger Suite or MOE to correlate structural features (e.g., logP, polar surface area) with activity. Dock the compound into target proteins (e.g., p38 MAP kinase) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?

Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., SB203580 for p38 MAPK studies) .

- Metabolic stability : Test compounds in hepatic microsomes to rule out rapid degradation as a cause of variability .

- Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 3-phenylpropyl substituents) to identify pharmacophore requirements .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound complexes?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: MeOH/EtOAc). Use SHELXL for refinement, focusing on bond angles and torsion angles to confirm stereochemistry .

- Key parameters : Monitor R-factor (<0.05), data-to-parameter ratio (>10:1), and hydrogen-bonding networks .

Methodological Tables

Q. Table 1. Example Synthetic Conditions for Pyridin-2-amine Derivatives

| Step | Reagents/Conditions | Yield | Characterization | Source |

|---|---|---|---|---|

| Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 12h | 51% | ¹H NMR, LCMS | |

| Reductive amination | NaBH₃CN, MeOH, rt, 6h | 65% | ¹³C NMR, HPLC |

Q. Table 2. Key Spectral Data for Pyridin-2-amine Analogs

| Compound | ¹H NMR (δ, ppm) | LCMS (M+H) |

|---|---|---|

| 5-(4-Morpholino-1-piperidyl)pyridin-2-amine | 7.8 (d, 1H), 6.4 (s, 1H), 3.6 (m, 4H) | 263.1 |

| 4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]pyridin-2-amine | 8.9 (s, 1H), 8.2 (d, 1H), 7.5 (m, 2H) | 388.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.